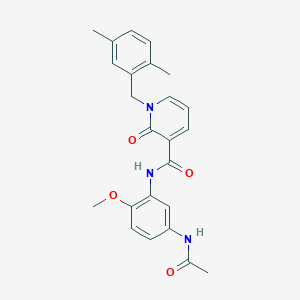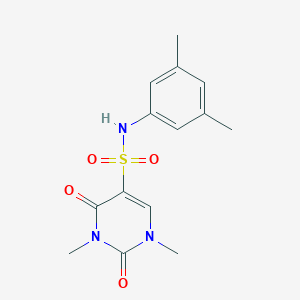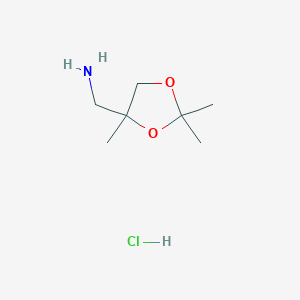
2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar compounds have been synthesized via various methods. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been protodeboronated using a radical approach . Additionally, a series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .Aplicaciones Científicas De Investigación
Synthesis Methods
Electrochemical Synthesis : A novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues, including 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid, has been developed. This method involves an aryl radical generation and cyclization followed by carboxylation sequence using methyl 4-tert-butylbenzoate as an electron-transfer mediator (Senboku et al., 2011).
Synthesis involving Aryl Radical Cyclization : Research demonstrates the use of constant current electrolysis in the presence of carbon dioxide and an electron transfer mediator to synthesize dihydrobenzofuran carboxylic acids. This method is notable for its tandem carboxylation process, which is critical for producing specific succinic acid derivatives (Katayama et al., 2016).
Other Synthesis Techniques : Various other methodologies, such as oxidative debenzylation and reactions with different carboxylic acids, have been explored to synthesize dihydrobenzofuran derivatives, which could potentially include the compound (Yoo et al., 1990).
Potential Applications and Properties
Pharmacological Research : Some studies focus on the pharmacological aspects of similar compounds, which might inform the potential uses of 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid. For instance, derivatives of dihydrobenzofuran-3-carboxylic acids have been tested for their anti-inflammatory and antinociceptive activities (Alam et al., 2010).
Chemical Structure Analysis : Research on the chemical structure and reactivity of similar benzofuran derivatives aids in understanding the potential chemical behaviors and applications of 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid (Shtabova et al., 2005).
Synthetic Utility in Compound Formation : The compound and its analogues show utility in forming complex molecular structures, which can be pivotal in synthesizing new pharmaceuticals or chemical agents (Quintero et al., 2019).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methoxymethyl]-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c18-14-4-1-11(2-5-14)9-21-10-15-8-13-7-12(17(19)20)3-6-16(13)22-15/h1-7,15H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHECRXMDTSKTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C(=O)O)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)





![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)

![(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid](/img/structure/B2464957.png)